3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features both oxazole and thiazole rings. These heterocyclic structures are often found in various biologically active molecules, making this compound of interest in medicinal chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiazole Ring: This involves the cyclization of thioamide and α-haloketone precursors.
Coupling of the Rings: The oxazole and thiazole rings are then coupled through a propanamide linker using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds generally involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions may target the oxazole or thiazole rings, leading to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the oxazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving oxazole and thiazole rings.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide linker.
3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide: Similar structure but with a butanamide linker.
Uniqueness
The uniqueness of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide lies in its specific combination of oxazole and thiazole rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H13N3O3S |
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Molecular Weight |
267.31 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H13N3O3S/c1-7-6-18-11(12-7)13-9(15)4-3-8-5-10(16-2)14-17-8/h5-6H,3-4H2,1-2H3,(H,12,13,15) |
InChI Key |
AJOOQPHMAWWMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC2=CC(=NO2)OC |
Origin of Product |
United States |
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